molecular formula C21H22N4O B11275127 N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide

N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11275127
M. Wt: 346.4 g/mol
InChI Key: BBEZZQKWVCYZKQ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-methylpropyl group and a 6-phenylpyridazin-3-ylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with isobutylamine under appropriate conditions.

    Introduction of the Pyridazinyl Group: The 6-phenylpyridazin-3-yl group can be introduced via a nucleophilic substitution reaction, where the amino group on the benzamide reacts with a suitable pyridazinyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-3-aminobenzamide: Lacks the pyridazinyl group.

    3-[(6-phenylpyridazin-3-yl)amino]benzoic acid: Contains a carboxylic acid group instead of the benzamide core.

Uniqueness

N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C21H22N4O/c1-15(2)14-22-21(26)17-9-6-10-18(13-17)23-20-12-11-19(24-25-20)16-7-4-3-5-8-16/h3-13,15H,14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

BBEZZQKWVCYZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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